1-[(4-Bromo-3-fluorophenyl)methyl]pyrrolidin-3-ol
Description
1-[(4-Bromo-3-fluorophenyl)methyl]pyrrolidin-3-ol (CAS: 2070827-16-4) is a pyrrolidine-based organic compound with the molecular formula C₁₁H₁₃BrFNO and a molecular weight of 274.14 g/mol . The structure features a pyrrolidin-3-ol core substituted with a 4-bromo-3-fluorobenzyl group. This compound is utilized in pharmaceutical research as a building block for drug discovery, particularly in the development of kinase inhibitors or GPCR modulators due to its polar and lipophilic balance .
Properties
IUPAC Name |
1-[(4-bromo-3-fluorophenyl)methyl]pyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrFNO/c12-10-2-1-8(5-11(10)13)6-14-4-3-9(15)7-14/h1-2,5,9,15H,3-4,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFKBVHHACGGUIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)CC2=CC(=C(C=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Bromo-3-fluorophenyl)methyl]pyrrolidin-3-ol typically involves the reaction of 4-bromo-3-fluorobenzyl bromide with pyrrolidin-3-ol under basic conditions. The reaction is usually carried out in a solvent such as acetonitrile or dimethylformamide (DMF) with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-[(4-Bromo-3-fluorophenyl)methyl]pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can be reduced to remove the bromine or fluorine substituents using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or other mild oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3), or other strong bases.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction could lead to the removal of halogen substituents.
Scientific Research Applications
1-[(4-Bromo-3-fluorophenyl)methyl]pyrrolidin-3-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(4-Bromo-3-fluorophenyl)methyl]pyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, potentially modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The following table summarizes key structural analogs of 1-[(4-Bromo-3-fluorophenyl)methyl]pyrrolidin-3-ol, highlighting differences in substituents, ring systems, and physicochemical properties:
Analysis of Structural Variations and Implications
Ring System Modifications Azetidine vs. Pyrrolidine: The azetidine analog (1-[(3-Methoxyphenyl)methyl]azetidin-3-ol) has a four-membered ring, reducing conformational flexibility compared to the five-membered pyrrolidine. This may decrease binding entropy in target interactions but improve metabolic stability . Thiomorpholine vs.
Functional Group Differences Hydroxyl vs. Ketone: The pyrrolidin-2-one analog (1-(4-Bromo-3-methylphenyl)pyrrolidin-2-one) replaces the hydroxyl group with a ketone, eliminating hydrogen-bond donor capacity but increasing lipophilicity. This could alter membrane permeability or target selectivity . Thiophene vs. Benzene: The thiophene-containing analog (1-[(5-Bromothiophen-2-yl)methyl]pyrrolidin-3-ol) introduces a sulfur heterocycle, which may enhance π-stacking interactions or alter metabolic pathways due to thiophene’s susceptibility to oxidation .
Substituent Effects Halogen vs. Methoxy: The methoxy group in 1-[(3-Methoxyphenyl)methyl]azetidin-3-ol provides electron-donating effects, contrasting with the electron-withdrawing bromo and fluoro substituents in the reference compound. This difference impacts aromatic ring reactivity and interactions with hydrophobic binding pockets . Methyl vs.
Biological Activity
1-[(4-Bromo-3-fluorophenyl)methyl]pyrrolidin-3-ol, with the CAS number 2159540-27-7, is a synthetic organic compound characterized by a pyrrolidine ring substituted with a 4-bromo-3-fluorobenzyl group and a hydroxyl group at the 3-position. Its unique structure imparts distinct chemical and biological properties, making it a subject of interest in medicinal chemistry and pharmacology.
The molecular formula of this compound is C11H13BrFNO. The presence of halogen substituents, specifically bromine and fluorine, enhances its electronic properties, potentially affecting its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C11H13BrFNO |
| Molecular Weight | 274.13 g/mol |
| IUPAC Name | This compound |
| CAS Number | 2159540-27-7 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound's structural features allow it to modulate the activity of these targets, potentially influencing various biochemical pathways. Research indicates that similar compounds often exhibit antimicrobial properties, which may also apply to this compound due to its pyrrolidine framework and halogen substituents .
Antimicrobial Properties
Research has shown that pyrrolidine derivatives can exhibit significant antibacterial and antifungal activities. In vitro studies have demonstrated that compounds with similar structures can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, certain pyrrolidine alkaloids have shown minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
Case Studies
Comparison with Similar Compounds
The biological activity of this compound can be compared with other halogenated pyrrolidine derivatives:
| Compound Name | Structure Characteristics | Notable Activity |
|---|---|---|
| 4-Bromo-3-fluoroanisole | Similar halogen substituents | Moderate antibacterial activity |
| 1-Bromo-3-fluorobenzene | Lacks the pyrrolidine ring | Limited biological activity |
| Pyrrolidine Alkaloids | Various substitutions | Broad spectrum antimicrobial effects |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
